

quantification of Zofenopril and Zofenoprilat in plasma using d5

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Compound Focus: Zofenoprilat-NES-d5

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Introduction

Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor administered as a prodrug [1]. Following administration, it is hydrolyzed in vivo to its active form, **Zofenoprilat**, which is responsible for its therapeutic effects [1]. Monitoring the plasma concentrations of both the prodrug and the active metabolite is crucial for pharmacokinetic studies and therapeutic drug monitoring.

The use of deuterated internal standards, such as **Zofenopril-d5** and **Zofenoprilat-D5**, has become a gold standard in bioanalysis [2] [3]. These standards are chemically identical to their non-deuterated counterparts but can be distinguished by mass spectrometry due to their higher molecular weight. This allows for highly accurate and precise quantification by correcting for analyte loss during sample preparation and variations in instrument response [2] [3].

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Zofenopril and Zofenoprilat in human plasma, utilizing a deuterated internal standard.

Materials and Methods

Reference Standards and Reagents

- **Zofenopril** and **Zofenoprilat** reference standards (purity >99.5%) [1].
- **Internal Standard: Zofenopril-d5** or **Zofenoprilat-D5** [2] [3].
- **Methanol** and **Methyl tert-butyl ether (MTBE)**, HPLC grade [1].
- **Formic Acid**, analytical grade [1].
- **Mercaptoethanol**, used as a chemical stabilizer to prevent the formation of disulfide dimers of Zofenoprilat [1].

LC-MS/MS Instrumentation and Conditions

The method was developed using a liquid chromatograph coupled with a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source [1] [4].

Table 1: Chromatographic Conditions

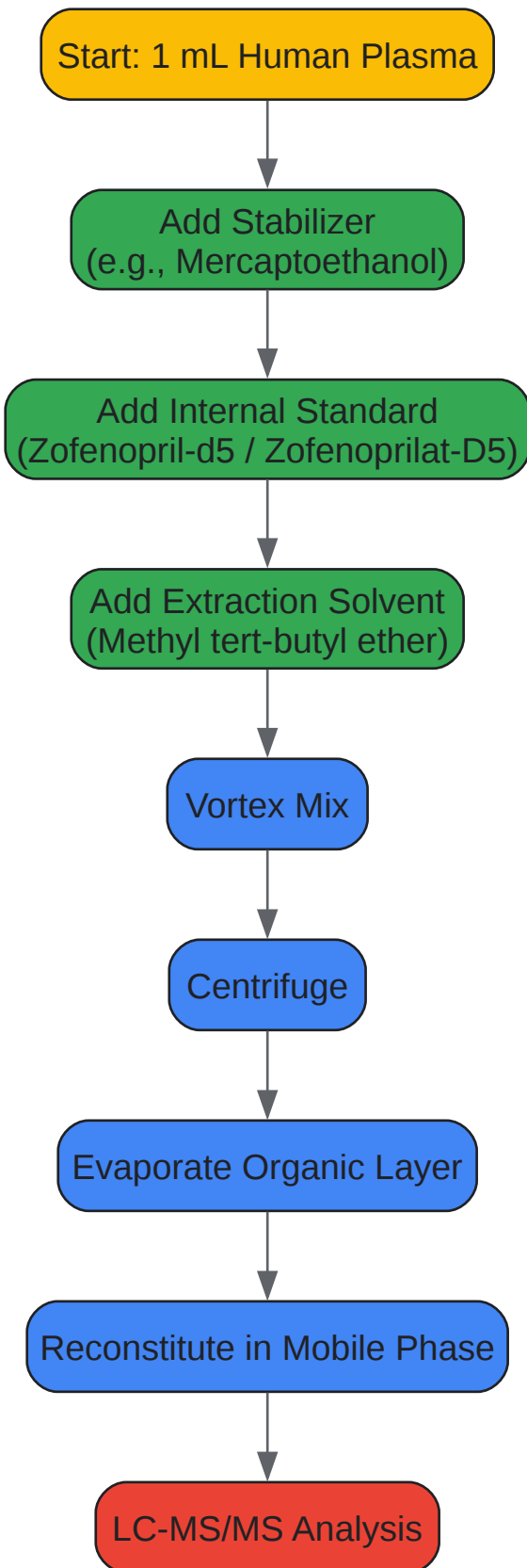
Parameter	Specification
Column	Phenyl-hexyl (5 μ m, 250 mm x 4.6 mm i.d.) [1]
Mobile Phase	Methanol : Water (95:5, v/v) containing 0.1% Formic Acid [1]
Flow Rate	1.0 mL/min [1]
Run Time	6.0 min [1]

Table 2: Mass Spectrometric Conditions

Parameter	Zofenopril	Zofenoprilat	Internal Standard (Fosinopril)
Ionization Mode	Positive ESI	Positive ESI	Positive ESI
Q1 Mass (m/z)	430.2	372.1	437.2
Q3 Mass (m/z)	246.1	154.0	235.1

Sample Preparation Workflow

The following workflow, based on the cited research, outlines the sample preparation procedure. A key advantage of this method is that it does not require complex chemical derivatization [1] [4].



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Method Validation

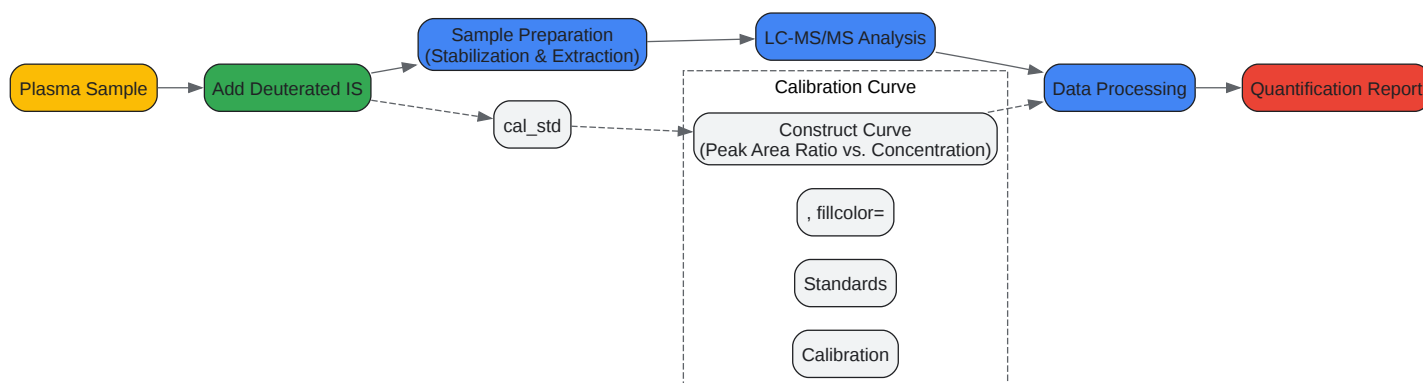
The method was validated according to standard guidelines for bioanalytical methods [5]. Key validation parameters are summarized below.

Table 3: Assay Validation Parameters for Zofenopril and Zofenoprilat

Validation Parameter	Result (Zofenopril)	Result (Zofenoprilat)
Linear Range	0.1052 - 1052 ng/mL	0.2508 - 2508 ng/mL
Coefficient of Determination (r ²)	> 0.995	> 0.995
Accuracy (% Recovery)	93.5% (Average)	92.5% (Average)
Precision (Inter/Intra-batch RSD)	< 14%	< 14%
Key Feature	No derivatization required; single-step liquid-liquid extraction [1] [4]	Same as Zofenopril

Application in Analytical Workflow

The validated method integrates the deuterated internal standard to ensure reliability. The following diagram illustrates the complete analytical and data processing workflow.



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Discussion

The developed LC-MS/MS method provides a **rapid, sensitive, and reproducible** means for the simultaneous quantification of Zofenopril and Zofenoprilat in human plasma [1] [4]. The use of a deuterated internal standard, **Zofenopril-d5** or **Zofenoprilat-D5**, is critical for achieving high data quality. These standards compensate for matrix effects and procedural losses, ensuring the **accuracy and precision** of the results [2] [3].

A significant advantage of this protocol is the elimination of the need for complex and inefficient chemical derivatization, which has been a challenge in previous methods [1]. Instead, the use of a reducing stabilizer like mercaptoethanol effectively manages the sulfhydryl group in Zofenoprilat, preventing dimerization and ensuring accurate measurement of the monomeric active form [1].

This method, with its short analysis time and robust performance, is well-suited for high-throughput routine analysis in clinical pharmacology and pharmaceutical development, supporting studies on bioavailability,

bioequivalence, and therapeutic drug monitoring.

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